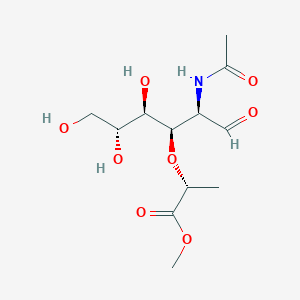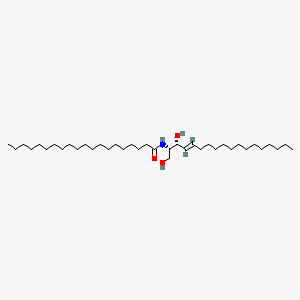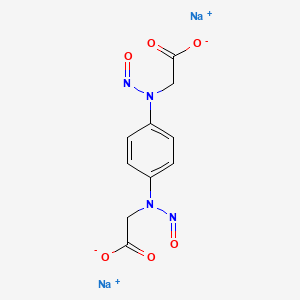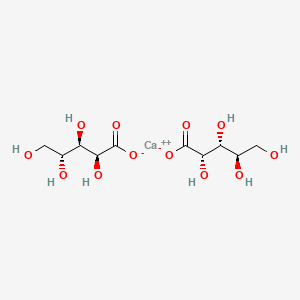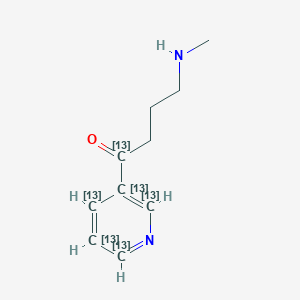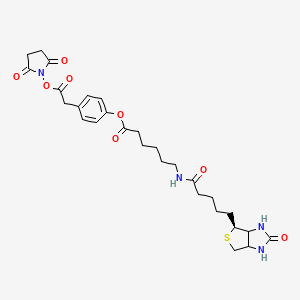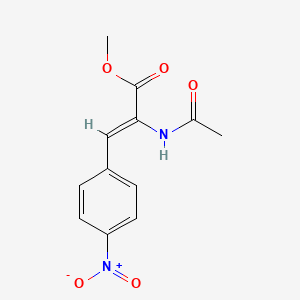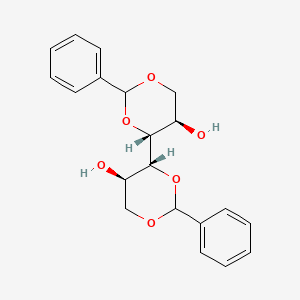
Biotinamidocaproate Tobramycin Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinamidocaproate Tobramycin Amide (BTA) is a synthetic analogue of the naturally occurring antibiotic tobramycin, which is derived from the bacterium Streptomyces tenebrarius. BTA is a highly potent, broad-spectrum antibiotic with a wide range of applications in both clinical and laboratory settings.
Wissenschaftliche Forschungsanwendungen
Treatment of Pseudomonas aeruginosa Infections in Cystic Fibrosis : Tobramycin is effective against Pseudomonas aeruginosa infections in cystic fibrosis patients, although its bioactivity is affected by sputum components. Studies have investigated the interaction of tobramycin with sputum components like mucins and DNA, exploring ways to enhance its efficacy in these conditions (Hunt et al., 1995).
Attenuation of Virulence Factors and Biofilms : Research has shown that tobramycin can attenuate the production of virulence factors like N-acyl homoserine lactone, elastase, and protease, crucial for Pseudomonas aeruginosa's pathogenicity. This is particularly important in the context of biofilms, where tobramycin's activity can be enhanced through liposomal formulation (Alipour et al., 2010).
Ocular Infections Treatment : Tobramycin has shown promise in treating ocular infections such as conjunctivitis and keratitis. Studies have evaluated its penetration into the aqueous humor of the eye and its effectiveness in different formulations for ocular delivery (Furgiuele et al., 1978).
Novel Formulations for Enhanced Delivery : Research has focused on creating novel delivery systems for tobramycin, such as solid lipid nanoparticles and liposomes, to enhance its efficacy, particularly in treating ocular infections and improving biofilm antimicrobial activity (Cavalli et al., 2002; Selvam et al., 2022).
Reduction of Key Virulence Determinants : Tobramycin treatment reduces several virulence factors in Pseudomonas aeruginosa, which is significant for managing lung infections in Cystic Fibrosis patients. This includes reducing the abundance of virulence factors in bacterial outer membrane vesicles (Koeppen et al., 2019).
Nanoparticle Encapsulation for Antimicrobial Delivery : Encapsulation of tobramycin in poly(lactic-co-glycolic) acid (PLGA)-based nanoparticles has been explored for effective antimicrobial therapy against Pseudomonas aeruginosa, enhancing its sustained release and uptake (Hill et al., 2019).
Synergistic Effects with Other Compounds : Studies have investigated the synergistic effects of tobramycin with other compounds like tea tree oil against bacteria like Staphylococcus aureus and Escherichia coli, enhancing its antimicrobial effectiveness (D’Arrigo et al., 2010).
Wirkmechanismus
Target of Action
Biotinamidocaproate Tobramycin Amide is a derivative of Tobramycin, an aminoglycoside antibiotic . The primary targets of Tobramycin are the bacterial 30S and 50S ribosome . These ribosomes play a crucial role in protein synthesis in bacteria .
Mode of Action
Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing the formation of the 70S complex . As a result, mRNA cannot be translated into protein, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Tobramycin involve the inhibition of protein synthesis in bacteria . By binding to the bacterial ribosome, Tobramycin promotes mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This leads to the production of faulty proteins, which disrupts cellular processes and ultimately leads to bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of Tobramycin closely resemble those of other aminoglycosides . The elimination half-life of Tobramycin is approximately 2-3 hours
Result of Action
The result of Tobramycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Tobramycin disrupts essential cellular processes, leading to the death of the bacteria . It is particularly effective against species of Pseudomonas
Action Environment
The action of Tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts can influence the activity of many antibiotics, including Tobramycin . The storage conditions can also affect the stability of the compound. This compound is a solid that is soluble in DMSO and water, and it should be stored at -20°C . It is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
Zukünftige Richtungen
A review paper on aminoglycosides, which includes tobramycin, discusses the main types of resistance to antibiotics of this class and the main directions of chemical modification aimed at overcoming the resistance or changing the spectrum of biological activity . This suggests that future research could focus on finding selective inhibitors of aminoglycoside-modifying enzymes to increase the activity of antibiotics against resistant strains .
Biochemische Analyse
Biochemical Properties
It is known that the compound is used in proteomics research, suggesting that it may interact with proteins and other biomolecules .
Cellular Effects
A study has shown that tobramycin, a component of the compound, can inhibit mRNA translation when it forms a stable RNA/protein complex . This suggests that Biotinamidocaproate Tobramycin Amide may have similar effects on cellular processes.
Molecular Mechanism
Tobramycin, a component of the compound, has been shown to interact with human serum albumin, resulting in higher-affinity complexes . This suggests that this compound may exert its effects at the molecular level through similar binding interactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Tobramycin, a component of the compound, has been shown to have concentration-dependent and time-independent effects on 24-hour P. aeruginosa biofilms, with increasing killing indicated for 72-hour P. aeruginosa biofilms .
Dosage Effects in Animal Models
Aminoglycosides, a class of antibiotics that includes tobramycin, have been shown to have a significant effect on bacterial infections in animals, with the effect generally lasting 2–8 hours after exposure .
Metabolic Pathways
A study has shown that tobramycin, a component of the compound, can be incorporated into a monooxygenase-based bioconversion route, suggesting that this compound may be involved in similar metabolic pathways .
Transport and Distribution
Tobramycin, a component of the compound, is known to be soluble in DMSO and water, suggesting that it may be transported and distributed within cells and tissues via these solvents .
Subcellular Localization
A study has shown that tobramycin, a component of the compound, can form a stable RNA/protein complex, suggesting that this compound may be localized in the same subcellular compartments as these complexes .
Eigenschaften
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)/t15-,16-,17?,18?,19+,20?,21?,22+,25+,26?,27-,28?,29?,30-,31?,32-,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAHHMPWJHCMY-PLAILRKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62N8O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

